molecular formula C25H35NO9 B1140983 Nateglinide Acyl-beta-D-glucuronide CAS No. 183996-85-2

Nateglinide Acyl-beta-D-glucuronide

Katalognummer: B1140983
CAS-Nummer: 183996-85-2
Molekulargewicht: 493.5 g/mol
InChI-Schlüssel: YTIRWNSTJVSCRW-AAJXCADTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nateglinide Acyl-beta-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C25H35NO9 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Insulin Secretion
Nateglinide, a novel insulinotropic agent distinct from other classes such as sulphonylureas, demonstrates a unique action mechanism by closing ATP-dependent K+ channels in pancreatic beta-cells. This action results in a fast, short-lasting insulin release that is sensitive to glucose levels and resistant to metabolic inhibition, distinguishing it from other insulin secretagogues. Research indicates that nateglinide's effect on K(ATP) channels in beta-cells is glucose-dependent, exhibiting increased potency and rapid kinetics under ATP depletion conditions, suggesting a unique profile in the modulation of insulin secretion and potential reduced hypoglycemic risk (Hu, 2002).

Dipeptidyl Peptidase IV (DPP IV) Inhibition
Nateglinide has been identified as an inhibitor of DPP IV, the primary enzyme responsible for the inactivation of incretin hormones, at therapeutically relevant concentrations. This inhibition augments the glucose-lowering and insulin-releasing activities of glucagon-like peptide-1 (GLP-1) in vivo, suggesting nateglinide's role extends beyond its primary mechanism of K(ATP) channel inhibition to include enhancement of incretin hormone action, offering potential synergies in diabetes treatment (Duffy et al., 2007).

Enhanced First-Phase Insulin Release
Clinical studies highlight nateglinide's efficacy in improving first-phase insulin release in diabetic patients, which is critical for the regulation of postprandial glucose levels. This effect is consistent with nateglinide's rapid onset of action and its ability to restore physiological insulin secretion patterns, thereby managing postprandial hyperglycemia effectively. The drug achieves this through a combination of rapid K(ATP) channel inhibition and enhancement of the early phase of insulin response, indicating its unique pharmacodynamic profile (Mari et al., 2005).

Pharmacokinetics and Metabolism
The pharmacokinetic properties of nateglinide involve rapid absorption and clearance, with the drug extensively metabolized in the liver. Key metabolites are formed through oxidative modifications, highlighting the extensive biotransformation nateglinide undergoes. This metabolism plays an essential role in the drug's action by facilitating rapid onset and short duration, minimizing the risk of prolonged hypoglycemia (Weaver et al., 2001).

Receptor Specificity and Binding Affinity
Investigations into nateglinide's interaction with sulfonylurea receptors (SUR) demonstrate its specificity for pancreatic beta-cell-type K(ATP) channels. This specificity supports the glucose-dependent insulinotropic effect of nateglinide, with the drug showing higher affinity for SUR1 over SUR2A or SUR2B, which underlies its pancreatic-selective action. This receptor specificity further contributes to the drug's profile as a potent antidiabetic agent with minimal risk of off-target effects (Chachin et al., 2003).

Combination Therapy Efficacy
Nateglinide's pharmacodynamic properties make it an effective component of combination therapy with other antidiabetic agents, such as metformin. This combination has been shown to provide superior control of postprandial glucose excursions, highlighting nateglinide's role in comprehensive diabetes management strategies. The synergistic effect observed with metformin suggests that nateglinide can enhance the efficacy of other glucose-lowering treatments without pharmacokinetic interactions, offering a flexible option for tailored diabetes care (Hirschberg et al., 2000).

Safety and Hazards

Nateglinide, the parent compound, may cause hypoglycemia. It should only be taken with meals and meal-time doses should be skipped with any skipped meal .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Nateglinide Acyl-beta-D-glucuronide involves the acylation of Nateglinide with glucuronic acid to form the glucuronide conjugate.", "Starting Materials": [ "Nateglinide", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "Nateglinide is dissolved in DMF and mixed with DCC and DMAP to activate the carboxylic acid group of glucuronic acid.", "Glucuronic acid is added to the reaction mixture and stirred at room temperature for several hours.", "The reaction mixture is then poured into a mixture of methanol and diethyl ether to precipitate the product.", "The product is filtered and washed with diethyl ether to remove any impurities.", "The crude product is dissolved in a solution of sodium bicarbonate and stirred at room temperature for several hours to remove any remaining DCC and DMAP.", "The product is filtered and washed with water to obtain the pure Nateglinide Acyl-beta-D-glucuronide." ] }

CAS-Nummer

183996-85-2

Molekularformel

C25H35NO9

Molekulargewicht

493.5 g/mol

IUPAC-Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m1/s1

InChI-Schlüssel

YTIRWNSTJVSCRW-AAJXCADTSA-N

Isomerische SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Kanonische SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyme

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine β-D-Glucopyranuronic Acid;  Nateglinide Acyl Glucuronide; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.